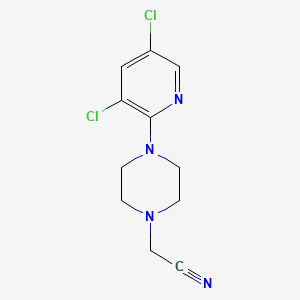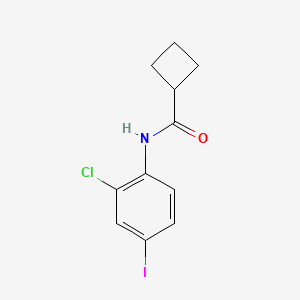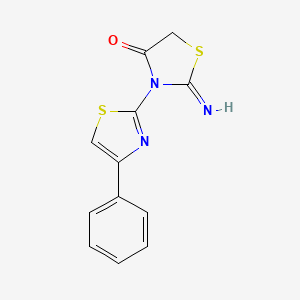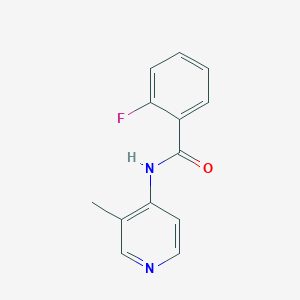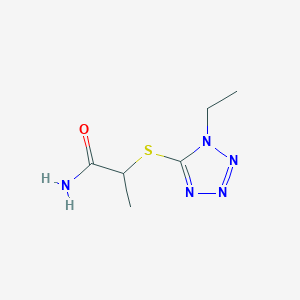![molecular formula C16H23NO B14910163 N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide is an organic compound that belongs to the class of amides. This compound features a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-[4-(2-methylpropyl)phenyl]ethanamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.
科学研究应用
N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide: shares structural similarities with other amides and cyclopropane-containing compounds.
This compound: can be compared to compounds like N-{1-[4-(2-methylpropyl)phenyl]ethyl}acetamide and N-{1-[4-(2-methylpropyl)phenyl]ethyl}propionamide.
Uniqueness
The presence of the cyclopropane ring in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. The rigidity and strain associated with the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
N-[1-[4-(2-methylpropyl)phenyl]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-11(2)10-13-4-6-14(7-5-13)12(3)17-16(18)15-8-9-15/h4-7,11-12,15H,8-10H2,1-3H3,(H,17,18) |
InChI 键 |
FWQQORFNEHYRAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


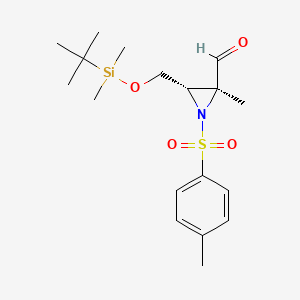
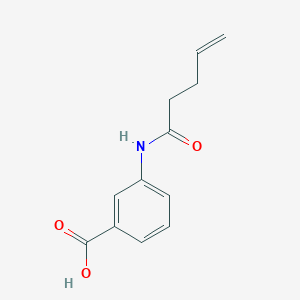
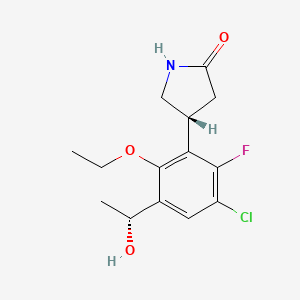
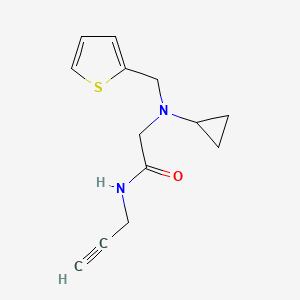
![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

